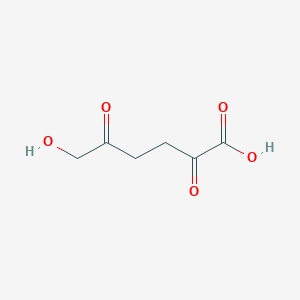
Calcium dihydrogen bis(2-oxoglutarate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium dihydrogen bis(2-oxoglutarate) is a chemical compound that combines calcium ions with 2-oxoglutarate, an important intermediate in the tricarboxylic acid (TCA) cycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium dihydrogen bis(2-oxoglutarate) typically involves the reaction of calcium salts with 2-oxoglutaric acid. One common method is to dissolve calcium carbonate in 2-oxoglutaric acid solution, followed by evaporation and crystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of calcium dihydrogen bis(2-oxoglutarate) may involve large-scale reactions using calcium hydroxide and 2-oxoglutaric acid under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium dihydrogen bis(2-oxoglutarate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of calcium salts and other derivatives.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with calcium dihydrogen bis(2-oxoglutarate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving calcium dihydrogen bis(2-oxoglutarate) depend on the specific reaction type. For example, oxidation may yield calcium oxalate, while reduction can produce calcium salts and other derivatives.
Scientific Research Applications
Calcium dihydrogen bis(2-oxoglutarate) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving 2-oxoglutarate derivatives.
Biology: The compound plays a role in metabolic studies, particularly those related to the TCA cycle and energy production.
Medicine: Research has explored its potential therapeutic applications, including its use as a supplement for metabolic disorders.
Industry: The compound is used in the production of various industrial products, including nutritional supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of calcium dihydrogen bis(2-oxoglutarate) involves its role as a source of calcium and 2-oxoglutarate. In biological systems, 2-oxoglutarate is a key intermediate in the TCA cycle, contributing to energy production and various metabolic pathways. Calcium ions play essential roles in cellular signaling, muscle contraction, and bone health.
Comparison with Similar Compounds
Similar Compounds
Calcium oxalate: Similar in that it contains calcium, but differs in its chemical structure and properties.
Calcium gluconate: Another calcium compound used in medicine, particularly for treating calcium deficiencies.
2-Oxoglutaric acid: The parent compound of calcium dihydrogen bis(2-oxoglutarate), involved in similar metabolic pathways.
Uniqueness
Calcium dihydrogen bis(2-oxoglutarate) is unique due to its combination of calcium and 2-oxoglutarate, offering benefits from both components. This dual functionality makes it valuable in various scientific and industrial applications, distinguishing it from other calcium or 2-oxoglutarate compounds.
Properties
CAS No. |
86248-59-1 |
|---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
6-hydroxy-2,5-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O5/c7-3-4(8)1-2-5(9)6(10)11/h7H,1-3H2,(H,10,11) |
InChI Key |
MMLGKSQQXHJURG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)C(=O)O)C(=O)CO |
Related CAS |
328-50-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















